Product packaging for 2-Hexenoic acid, 4-methyl-, (E)-(Cat. No.:CAS No. 51724-49-3)

2-Hexenoic acid, 4-methyl-, (E)-

Cat. No.: B3384006
CAS No.: 51724-49-3
M. Wt: 128.17 g/mol
InChI Key: QDYRHGGXBLRFHS-UHFFFAOYSA-N
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Description

Historical Context and Initial Observations

While specific historical records detailing the initial discovery and synthesis of (E)-4-methyl-2-hexenoic acid are not prominently documented in major scientific literature, the synthesis of related structures has been a subject of academic interest. For instance, a facile synthesis of an (E)-4-methyl-4-hexenoic acid substituted pyridine (B92270) analogue of mycophenolic acid was reported in 1992, indicating that the structural motif was of interest to synthetic chemists. tandfonline.com

The synthesis of unsaturated and branched-chain fatty acids has historically been achieved through various established methods in organic chemistry. Classic approaches such as the malonic ester synthesis and the Wittig reaction have been fundamental in constructing such carbon skeletons and introducing specific functionalities. The development of stereoselective synthesis methods has been crucial for obtaining specific isomers like the (E) configuration of 4-methyl-2-hexenoic acid.

Significance within Organic Chemistry and Biological Systems

The significance of (E)-4-methyl-2-hexenoic acid in organic chemistry lies in its structure, which features both a carboxylic acid functional group and a stereodefined double bond. This makes it a valuable model for studying the reactivity of unsaturated carboxylic acids and a potential building block in the synthesis of more complex molecules. The control of stereochemistry in such compounds is a key area of research, as different isomers can exhibit vastly different biological activities.

In the context of biological systems, branched-chain fatty acids are known to play various roles. While direct biological functions of (E)-4-methyl-2-hexenoic acid are not extensively studied, related isomers are known to be components of natural odors. For example, (E)-3-methyl-2-hexenoic acid is a well-known component of human axillary sweat and contributes to its characteristic odor. Although found in nature, (E)-4-methyl-2-hexenoic acid is less commonly reported than its isomers. wikipedia.org Its structural similarity to known semiochemicals (chemicals that carry a message) suggests it could have a role in chemical communication between organisms.

Scope and Objectives of Research on (E)-2-Hexenoic Acid, 4-Methyl-

Current research on (E)-4-methyl-2-hexenoic acid appears to be primarily at an exploratory stage. The compound is listed in databases such as the EPA's CompTox Chemicals Dashboard, which indicates it has been included in high-throughput screening programs to assess its potential bioactivity. epa.govepa.gov

The primary objectives of research involving this compound can be inferred to include:

Synthesis and Characterization: Developing efficient and stereoselective methods for its synthesis and fully characterizing its chemical and physical properties.

Biological Activity Screening: Investigating its potential biological effects through broad screening assays to identify any significant interactions with biological systems.

Comparative Studies: Comparing its properties and biological activities with those of its more well-studied isomers to understand the structure-activity relationships.

Future research may focus on its natural occurrence, metabolic pathways, and potential applications in fields such as flavor and fragrance chemistry or as a synthon in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B3384006 2-Hexenoic acid, 4-methyl-, (E)- CAS No. 51724-49-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51724-49-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-methylhex-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

QDYRHGGXBLRFHS-UHFFFAOYSA-N

SMILES

CCC(C)C=CC(=O)O

Canonical SMILES

CCC(C)C=CC(=O)O

Origin of Product

United States

Nomenclature, Isomerism, and Stereochemical Considerations of 2 Hexenoic Acid, 4 Methyl

Systematic IUPAC Nomenclature: (E)-4-Methylhex-2-enoic Acid

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (E)-4-methylhex-2-enoic acid. nih.gov Let's break down this name to understand the structure it represents:

Hexanoic acid: This indicates the parent chain is a carboxylic acid containing six carbon atoms.

-2-enoic acid: This signifies the presence of a carbon-carbon double bond between the second and third carbon atoms of the chain, with the carboxylic acid group defining the first carbon.

4-methyl-: This denotes a methyl group (-CH3) attached to the fourth carbon atom of the hexanoic acid chain.

(E)-: This prefix specifies the stereochemistry of the double bond, which will be elaborated upon in the next section.

Geometric Isomerism: (E) vs. (Z) Configurations at the C-2 Double Bond

The presence of the C-2 double bond restricts free rotation, leading to the possibility of geometric isomerism. This type of isomerism is characterized by the different spatial arrangements of the substituents attached to the double-bonded carbons. The two possible configurations are designated as (E) and (Z). uou.ac.in

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these configurations. For each carbon of the double bond, the attached groups are ranked based on atomic number.

If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together").

If the higher-priority groups are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning "opposite"). uou.ac.in

In the case of 4-methylhex-2-enoic acid, the substituents on the C-2 and C-3 carbons determine the configuration. For (E)-4-methylhex-2-enoic acid, the higher-priority groups on C-2 and C-3 are on opposite sides of the double bond. Its counterpart, (Z)-4-methylhex-2-enoic acid, would have these groups on the same side. nist.govlibretexts.org

Chirality and Stereoisomeric Forms at the C-4 Position

In addition to geometric isomerism, 4-methylhex-2-enoic acid also exhibits stereoisomerism due to the presence of a chiral center at the C-4 position. A chiral center is a carbon atom attached to four different groups. In this molecule, the C-4 carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the carboxylic acid chain.

This chirality means that the molecule can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R) and (S) based on the spatial arrangement of the groups around the chiral center, again using the CIP priority rules.

Therefore, considering both the geometric isomerism at the C-2 double bond and the stereoisomerism at the C-4 chiral center, there are a total of four possible stereoisomers for 4-methylhex-2-enoic acid. quora.comaskfilo.com These are:

(2E, 4R)-4-methylhex-2-enoic acid

(2E, 4S)-4-methylhex-2-enoic acid

(2Z, 4R)-4-methylhex-2-enoic acid

(2Z, 4S)-4-methylhex-2-enoic acid

The specific isomer (E)-4-methylhex-2-enoic acid is a racemate, meaning it is an equal mixture of the (2E, 4R) and (2E, 4S) enantiomers. A specific enantiomer, (4S,2E)-4-Methylhex-2-enoic acid, has been identified and cataloged. nih.gov

Impact of Stereochemistry on Chemical Reactivity and Biological Interactions

The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its chemical reactivity and how it interacts with other molecules, particularly in biological systems. mdpi.com While detailed research specifically on the reactivity of each stereoisomer of 4-methylhex-2-enoic acid is not extensively documented in the provided search results, general principles of stereochemistry allow for informed inferences.

In chemical reactions, the different spatial arrangements of the isomers can lead to different reaction rates and products. For instance, the accessibility of the double bond or the carboxylic acid group to a reagent might be hindered in one stereoisomer compared to another.

The impact of stereochemistry is often more pronounced in biological systems. Enzymes and receptors in the body are themselves chiral and will often interact preferentially with one enantiomer over another. This is often described as a "lock and key" mechanism, where one enantiomer fits perfectly into the active site of an enzyme or receptor, while the other does not.

For example, research on the related compound 4-methylhexanoic acid has shown that the (R)-enantiomer has a stronger and more fatty odor perception compared to the (S)-enantiomer. leffingwell.com This highlights how a subtle change in stereochemistry can significantly alter biological perception. While not directly about the title compound, it illustrates the principle that different stereoisomers can have different biological activities. The compound (E)-3-methyl-2-hexenoic acid is a known component of human axillary odor, further underscoring the role of such compounds in biological signaling. wikipedia.org

The provided search results indicate that (E)-4-methylhex-2-enoic acid has been noted in the context of cigarette additives, although this does not detail its specific biological effects in that context. wikipedia.org The biological activity of various fatty acid methyl esters and other related compounds has been explored, with findings showing potential antimicrobial, anti-inflammatory, and other properties, but specific data for (E)-4-methylhex-2-enoic acid is limited in the search results. researchgate.net

Natural Occurrence and Distribution of E 2 Hexenoic Acid, 4 Methyl

Identification in Natural Matrices (General Observations)

(E)-4-methyl-2-hexenoic acid has been primarily identified as a component of the complex blend of volatile organic compounds emitted by certain fungi. Fungal VOCs are a diverse group of low molecular weight carbon-based compounds that readily vaporize at ambient temperatures. nih.govresearchwithrutgers.comrutgers.edu These compounds are known to mediate a wide range of ecological interactions, acting as signaling molecules (semiochemicals) between fungi and other organisms, including plants, insects, and other microbes. nih.govresearchwithrutgers.com The production of specific VOCs, such as (E)-4-methyl-2-hexenoic acid, can be influenced by various factors including the fungal species, the age of the fungal colony, and the composition of the growth substrate. researchwithrutgers.comnih.gov The ability of these compounds to diffuse through soil and air makes them effective agents for long-distance communication in terrestrial ecosystems. nih.govfrontiersin.org

Exploration of Biological Sources and Specific Organisms

The most definitive identification of (E)-4-methyl-2-hexenoic acid in a natural system is from the fungus Trichoderma azevedoi. nih.govresearchgate.net Research focusing on the volatile profiles of different Trichoderma species has shown that T. azevedoi, specifically strain CEN1241, produces this compound. nih.govresearchgate.net Trichoderma species are well-known for their role as biocontrol agents in agriculture, and their production of a wide array of secondary metabolites, including VOCs, is a key aspect of their ability to suppress plant pathogens and promote plant growth. nih.govmdpi.comresearchgate.net

A study by da Silva et al. analyzed the VOCs emitted by T. azevedoi at different stages of colony growth and identified (E)-4-methyl-2-hexenoic acid as one of the emitted metabolites. nih.gov This research highlights the dynamic nature of VOC production, which can vary with the developmental stage of the fungus. The table below, derived from data presented in related studies, showcases a selection of volatile compounds identified from Trichoderma species, illustrating the chemical diversity of these fungal emissions.

Chemical ClassCompound NameIdentified in Trichoderma Species
Acids (E)-4-methyl-2-hexenoic acid Trichoderma azevedoi
Alcohols1-Octen-3-olTrichoderma spp.
3-OctanolTrichoderma spp.
2-Methyl-1-propanolT. atroviride
Aldehydes(E)-2-HexenalTrichoderma spp.
EstersMethyl 4-methylhexanoateNot specified in provided context
Ketones1-Octen-3-oneTrichoderma spp.
3-OctanoneT. harzianum
Terpenesα-HimachaleneT. azevedoi
β-SesquiphellandreneT. azevedoi
LimoneneT. atroviride, T. harzianum
Pyrones6-Pentyl-2H-pyran-2-oneTrichoderma spp.

This table is illustrative and compiles data from multiple sources on Trichoderma VOCs to provide context. The presence and quantity of each compound can vary significantly between species and strains.

Metabolic Origins and Biogeochemical Cycling

The precise metabolic pathway for the biosynthesis of (E)-4-methyl-2-hexenoic acid in Trichoderma azevedoi has not been fully elucidated in the reviewed literature. However, based on the general principles of fatty acid metabolism in fungi, a plausible pathway can be inferred.

Fungal fatty acid synthesis typically begins with the precursor molecule acetyl-CoA, which is carboxylated to malonyl-CoA. researchgate.neteurekaselect.com These building blocks are then used by the fatty acid synthase (FAS) complex to assemble straight-chain fatty acids. researchgate.net The formation of branched-chain fatty acids, such as (E)-4-methyl-2-hexenoic acid, requires a different starting unit. In bacteria, the biosynthesis of branched-chain fatty acids utilizes primers like isobutyryl-CoA and isovaleryl-CoA, which are derived from the degradation of the amino acids valine and leucine, respectively. It is likely that a similar mechanism exists in fungi like Trichoderma. The methyl group at the fourth position of (E)-4-methyl-2-hexenoic acid suggests that a precursor derived from an amino acid, such as isoleucine, which can be catabolized to 2-methylbutyryl-CoA, may serve as the primer for the FAS complex. Subsequent elongation and desaturation steps would then lead to the final structure of (E)-4-methyl-2-hexenoic acid.

Synthetic Methodologies for E 2 Hexenoic Acid, 4 Methyl

Total Synthesis Approaches and Strategies

The construction of the carbon skeleton and the introduction of the requisite functional groups in (E)-2-Hexenoic acid, 4-methyl- can be achieved through various strategic approaches. The design of the synthesis often balances factors like starting material availability, reaction efficiency, and stereochemical control.

One common approach involves the use of olefination reactions . The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of (E)-α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acid. In this method, a phosphonate (B1237965) ester is deprotonated to form a stabilized ylide, which then reacts with an aldehyde, such as 2-methylbutanal, to form the (E)-alkene with high selectivity. The use of phosphonates with electron-withdrawing groups generally favors the formation of the (E)-isomer.

Another strategy involves alkyne chemistry . The partial reduction of an alkyne precursor can yield the desired (E)-alkene. For instance, a suitable 4-methyl-2-hexynoic acid derivative could be synthesized and then subjected to a dissolving metal reduction (e.g., sodium in liquid ammonia) to produce the (E)-alkene.

Table 1: Comparison of Precursor Strategies for (E)-2-Hexenoic acid, 4-methyl- Synthesis

Synthetic Strategy Key Precursors Key Transformation Stereochemical Control
Horner-Wadsworth-Emmons 2-Methylbutanal, Triethyl phosphonoacetate Olefination High (E)-selectivity
Alkyne Reduction 4-Methyl-2-hexynoic acid derivative Dissolving Metal Reduction High (E)-selectivity

Synthetic routes to (E)-2-Hexenoic acid, 4-methyl- can be categorized as either linear or convergent.

A convergent synthesis , in contrast, involves the independent preparation of two or more fragments of the target molecule, which are then combined in a later step. For (E)-2-Hexenoic acid, 4-methyl-, a convergent approach might involve the synthesis of an organometallic reagent derived from a 2-halobutane derivative (containing the C3-C6 fragment) and its subsequent reaction with a three-carbon electrophile that already contains the α,β-unsaturation and the carboxylate group. Convergent syntheses are often more efficient for building complex molecules and allow for greater flexibility in the synthesis of analogues.

Stereoselective Synthesis of (E)-2-Hexenoic Acid, 4-Methyl- and Analogues

Achieving the desired stereochemistry is a critical aspect of the synthesis, particularly for the (E)-double bond and the chiral center at C4.

When the target molecule is chiral, such as (R)- or (S)-4-methyl-2-hexenoic acid, stereoselective methods are required.

Diastereoselective approaches are employed when a new stereocenter is introduced into a molecule that already contains a chiral center. For instance, if a chiral precursor is used, the existing stereocenter can influence the stereochemical outcome of subsequent reactions.

Enantioselective pathways aim to generate a single enantiomer from an achiral starting material. This is often accomplished using chiral auxiliaries. The Evans' oxazolidinone auxiliaries are well-known for their ability to direct stereoselective alkylation reactions. For example, an achiral α,β-unsaturated oxazolidinone derivative can undergo a conjugate addition of a methyl group using an organocuprate reagent, with the chiral auxiliary directing the approach of the nucleophile to create the desired stereocenter at C4 with high enantioselectivity. Subsequent hydrolysis removes the auxiliary to yield the enantiomerically enriched carboxylic acid.

Catalytic asymmetric synthesis offers an elegant and atom-economical approach to producing enantiomerically pure compounds. These methods utilize a small amount of a chiral catalyst to generate a large quantity of the desired product.

For the synthesis of chiral (E)-2-Hexenoic acid, 4-methyl-, a catalytic asymmetric conjugate addition is a viable strategy. The reaction of a nucleophile, such as a methyl organometallic reagent, with an α,β-unsaturated ester like ethyl 2-hexenoate can be catalyzed by a chiral transition metal complex (e.g., based on copper or rhodium) to install the methyl group at the C4 position enantioselectively.

Organocatalysis has also emerged as a powerful tool in asymmetric synthesis. Chiral amines or phosphoric acids can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes, which can then be oxidized to the corresponding carboxylic acids.

Regioselective Functionalization and Derivatization

The structure of (E)-2-Hexenoic acid, 4-methyl- offers several sites for regioselective modification, allowing for the synthesis of a variety of derivatives.

The carboxylic acid moiety is readily derivatized to form esters, amides, or acid chlorides using standard organic chemistry protocols. For example, esterification can be achieved via the Fischer-Speier method using an alcohol in the presence of an acid catalyst, or under milder conditions using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC).

The α,β-unsaturated system is a key site for functionalization. The double bond can undergo electrophilic addition reactions. Furthermore, the β-position (C3) is susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition . This allows for the introduction of a wide range of substituents at this position.

The allylic position (C5) can also be a target for functionalization through radical-based or transition-metal-catalyzed allylic oxidation or substitution reactions, providing a route to more complex analogues.

Table 2: Summary of Compound Names

Compound Name
(E)-2-Hexenoic acid, 4-methyl-
2-Methylbutanal
4-Methyl-1-hexene
4-Methyl-2-hexynoic acid
Ethyl 2-hexenoate
N,N'-Dicyclohexylcarbodiimide (DCC)
Triethyl phosphonoacetate

Modification of the Carboxylic Acid Moiety

The carboxylic acid group in (E)-4-methyl-2-hexenoic acid is a versatile functional handle that allows for a variety of chemical transformations to produce a range of derivatives. These modifications are crucial for altering the compound's physical and chemical properties for different applications.

Esterification:

One of the most common modifications is the conversion of the carboxylic acid to an ester. (E)-4-methyl-2-hexenoic acid readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. evitachem.commasterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com The resulting esters are often valuable in the flavor and fragrance industries. evitachem.com

ReactantReagentProductReaction Type
(E)-4-methyl-2-hexenoic acidAlcohol (e.g., Methanol (B129727), Ethanol)(E)-4-methyl-2-hexenoate esterFischer Esterification

Amide Formation:

The carboxylic acid can also be converted to an amide by reacting with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive derivative like an acyl chloride or by using coupling agents. nih.govorganic-chemistry.org Direct condensation with an amine is also possible but often requires high temperatures. nih.gov Catalytic methods for direct amidation using reagents like boron-based catalysts or ruthenium complexes have been developed to proceed under milder conditions. nih.govorganic-chemistry.org

ReactantReagentProductReaction Type
(E)-4-methyl-2-hexenoic acidAmine (e.g., Ammonia, Primary/Secondary Amine)(E)-4-methyl-2-hexenoamideAmidation

Reduction:

The carboxylic acid group can be reduced to the corresponding primary alcohol, (E)-4-methyl-2-hexen-1-ol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The double bond is typically unaffected by this reagent.

ReactantReagentProductReaction Type
(E)-4-methyl-2-hexenoic acidLithium Aluminum Hydride (LiAlH₄)(E)-4-methyl-2-hexen-1-olReduction

Transformations at the Alkenyl Double Bond

The carbon-carbon double bond in (E)-4-methyl-2-hexenoic acid is a key site for a variety of addition reactions, allowing for the synthesis of saturated and functionalized derivatives.

Hydrogenation:

The double bond can be reduced through catalytic hydrogenation. evitachem.com This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This process converts the unsaturated acid into 4-methylhexanoic acid.

ReactantReagentProductReaction Type
(E)-4-methyl-2-hexenoic acidHydrogen (H₂) / Catalyst (e.g., Pd/C)4-methylhexanoic acidCatalytic Hydrogenation

Halogenation:

The double bond can react with halogens such as chlorine (Cl₂) or bromine (Br₂) to form a vicinal dihalide. This reaction proceeds through a halonium ion intermediate and results in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

ReactantReagentProductReaction Type
(E)-4-methyl-2-hexenoic acidHalogen (e.g., Br₂, Cl₂)2,3-Dihalo-4-methylhexanoic acidHalogenation

Epoxidation:

The double bond can be converted to an epoxide ring by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). evitachem.comyoutube.com This reaction is a concerted process and is stereospecific, meaning the stereochemistry of the starting alkene influences the stereochemistry of the resulting epoxide. youtube.com Epoxidation of fatty acid methyl esters derived from biological sources is a known method for producing bio-based epoxy resins. mdpi.com

ReactantReagentProductReaction Type
(E)-4-methyl-2-hexenoic acidPeroxy acid (e.g., mCPBA)(E)-2,3-epoxy-4-methylhexanoic acidEpoxidation

Alterations to the Branched Methyl Group

The modification of the branched methyl group at the C4 position of (E)-4-methyl-2-hexenoic acid is a chemically challenging endeavor. C-H bonds of alkyl groups are generally unreactive and require harsh conditions or highly selective catalysts for functionalization. There is a lack of specific documented research on the targeted alteration of this methyl group for this particular compound. Such transformations would likely involve complex, multi-step synthetic sequences and are not considered a common or straightforward modification for this molecule.

Biosynthetic Pathways and Enzymatic Transformations Involving 2 Hexenoic Acid, 4 Methyl

Hypothesized Biosynthetic Routes

The structure of (E)-4-methyl-2-hexenoic acid, featuring both a methyl branch and a double bond, suggests that its biosynthesis could diverge from the standard fatty acid synthesis pathway. Two primary routes are plausible, involving either Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) systems, which are known for their ability to generate a diverse array of natural products. researchgate.netwikipedia.org

A potential pathway could initiate from the metabolism of branched-chain amino acids. frontiersin.org For instance, the degradation of isoleucine can yield precursors that are incorporated into fatty acid chains, leading to branched structures. frontiersin.org The formation of the α,β-unsaturation is a common feature in the biosynthesis of many fatty acids and polyketides, typically introduced by dehydratase domains within the synthase complexes.

Enzymatic Catalysis in Proposed Metabolic Pathways

The biosynthesis of fatty acids and polyketides is a complex process involving large, multi-domain enzymes that catalyze a series of condensation and modification reactions. nih.gov

Fatty Acid Synthases (FAS) are multi-enzyme complexes that primarily synthesize straight-chain saturated fatty acids from acetyl-CoA and malonyl-CoA. nih.govnih.gov However, the substrate specificity of FAS is not absolute, and they can exhibit promiscuity, incorporating alternative extender units like methylmalonyl-CoA to produce methyl-branched fatty acids. nih.govnih.gov

The general mechanism of FAS involves a repeating cycle of four principal reactions:

Condensation: An acyl chain attached to the acyl carrier protein (ACP) condenses with a malonyl-CoA unit, extending the chain by two carbons. This reaction is catalyzed by a ketoacyl-ACP synthase (KS).

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a ketoacyl-ACP reductase (KR), using NADPH as the reducing agent.

Dehydration: A dehydratase (DH) domain removes a molecule of water from the β-hydroxyacyl-ACP, creating a double bond and forming an enoyl-ACP.

Reduction: Finally, an enoyl-ACP reductase (ER) reduces the double bond, yielding a saturated acyl-ACP, which can then undergo further rounds of elongation.

For the synthesis of (E)-4-methyl-2-hexenoic acid, a modified FAS pathway could be envisioned where a methyl-branched starter unit derived from amino acid catabolism is utilized, or where methylmalonyl-CoA is used as an extender unit during chain elongation. The (E)-double bond at the C2 position would result from the action of a dehydratase domain, with the chain being released before the final reduction step.

The key difference between FAS and PKS lies in the degree of reduction of the β-keto group after each condensation step. While FASs typically perform all four reduction and dehydration steps to produce a saturated chain, PKS modules may lack one or more of these reductive domains (KR, DH, and ER). nih.gov This incomplete processing results in the retention of keto, hydroxyl, or enoyl functionalities in the final polyketide backbone. nih.gov

The biosynthesis of (E)-4-methyl-2-hexenoic acid could therefore be mediated by a PKS system. A plausible scenario involves the use of a methyl-branched starter unit and a single elongation step with malonyl-CoA. The PKS module responsible for this extension would contain a functional dehydratase domain to introduce the C2-C3 double bond but would lack the final enoyl reductase domain. The stereochemistry of the double bond would be determined by the specific dehydratase domain.

Precursor Incorporation and Tracer Studies

To definitively establish the biosynthetic pathway of (E)-4-methyl-2-hexenoic acid, precursor incorporation studies using isotopically labeled compounds would be necessary. Such studies would involve feeding a producing organism with labeled potential precursors (e.g., ¹³C-labeled isoleucine, propionate, or acetate) and then analyzing the distribution of the label in the final product using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

While specific tracer studies for (E)-4-methyl-2-hexenoic acid are not prominently available in the reviewed literature, such methodologies have been crucial in elucidating the biosynthetic pathways of other branched-chain fatty acids and polyketides. frontiersin.org These studies provide concrete evidence of the building blocks used and the sequence of their incorporation.

Biocatalytic Production and Engineered Pathways

The production of specialty fatty acids and their derivatives through biocatalysis and metabolic engineering is an area of growing interest. nih.govnih.gov While specific engineered pathways for the production of (E)-4-methyl-2-hexenoic acid have not been detailed, the general principles of metabolic engineering could be applied.

This would involve:

Host Selection: Choosing a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic modification. chalmers.seresearchgate.net

Pathway Construction: Introducing the necessary biosynthetic genes, which could be sourced from organisms known to produce branched-chain fatty acids. This might include genes for branched-chain amino acid degradation to provide starter units, as well as specific FAS or PKS genes. frontiersin.org

Enzyme Engineering: Modifying the substrate specificity or catalytic properties of existing enzymes to favor the production of the desired compound. For example, the active site of a FAS or PKS could be engineered to preferentially incorporate methyl-branched precursors. umich.edu

Pathway Optimization: Balancing the expression of pathway genes and optimizing fermentation conditions to maximize product yield. nih.gov

The development of biocatalytic routes could offer a more sustainable and selective alternative to chemical synthesis for the production of (E)-4-methyl-2-hexenoic acid. nih.gov

Advanced Analytical Characterization of E 2 Hexenoic Acid, 4 Methyl

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are paramount for isolating specific compounds from complex matrices. For a molecule like (E)-4-methyl-2-hexenoic acid, both gas and liquid chromatography, coupled with mass spectrometry, offer powerful analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (E)-4-methyl-2-hexenoic acid. The compound is typically derivatized, often to its methyl ester, to enhance volatility and improve chromatographic peak shape.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum displays the molecular ion peak and a characteristic fragmentation pattern that serves as a chemical fingerprint. For short-chain carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of hexanoic acid shows characteristic ions that can be compared to the expected fragmentation of a TMS derivative of (E)-4-methyl-2-hexenoic acid.

Table 1: Illustrative GC-MS Data for Compounds Related to (E)-4-methyl-2-hexenoic acid

CompoundDerivativeRetention Index (Non-polar column)Key Mass Spectral Fragments (m/z)
(Z)-4-Methyl-2-hexene-~66098 (M+), 83, 69, 55, 41
2-Methylhexanoic Acid-Not specified130 (M+), 115, 87, 74, 43
Hexanoic AcidTMSNot specified188 (M+), 173, 117, 75, 73

Note: This table includes data from structurally similar compounds to illustrate the principles of GC-MS analysis, as specific data for (E)-4-methyl-2-hexenoic acid is not extensively published.

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

For highly complex samples where co-elution is a problem, multidimensional gas chromatography-mass spectrometry (MDGC-MS) offers superior separation power. nih.govresearchgate.net This technique employs two or more columns with different stationary phases. A portion of the eluent from the first column containing compounds of interest can be selectively transferred to a second column for further separation.

A critical application of MDGC-MS for (E)-4-methyl-2-hexenoic acid is in chiral analysis. Since the carbon at the 4-position is a chiral center, this compound exists as two enantiomers, (R)-4-methyl-2-hexenoic acid and (S)-4-methyl-2-hexenoic acid. Enantioselective MDGC-MS, using a chiral stationary phase in the second dimension, can separate these enantiomers. nih.govresearchgate.net This is crucial as enantiomers can have different biological activities and sensory properties. The ability to determine the enantiomeric distribution of chiral compounds in food and biological systems is a significant advantage of this technique. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) (General Principles)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative for the analysis of short-chain fatty acids (SCFAs), especially for those that are less volatile or thermally labile. A key challenge in LC-MS analysis of SCFAs like (E)-4-methyl-2-hexenoic acid is their poor retention on reversed-phase columns and inefficient ionization. researchgate.netnih.govmdpi.com

To overcome these limitations, chemical derivatization is commonly employed. researchgate.netmdpi.comuliege.be The carboxylic acid group is reacted with a labeling reagent to introduce a moiety that enhances chromatographic retention and ionization efficiency. Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH) and 1-naphthylamine. researchgate.netuliege.be These derivatives are then readily separated by reversed-phase LC and detected with high sensitivity using mass spectrometry, often in tandem MS (MS/MS) mode for increased selectivity. researchgate.netnih.govmdpi.com

Hyphenated Techniques for Structural Elucidation

Beyond basic identification and quantification, understanding the sensory properties of a compound like (E)-4-methyl-2-hexenoic acid is vital, particularly in the context of food and flavor chemistry.

Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a unique technique that combines the separation power of GC with the human nose as a highly sensitive and specific detector for odor-active compounds. mdpi.comnih.govnih.gov As compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained sensory panelist can assess the odor quality and intensity. mdpi.comnih.govnih.gov

While a specific odor description for (E)-4-methyl-2-hexenoic acid is not documented, the odor profiles of related compounds provide valuable insights. For example, 2-methyl-2-hexenoic acid is described as having a fruity, cheesy aroma. spectrabase.com 2-Methylhexanoic acid is characterized by acidic, oily, fatty, and chicken-like notes. thegoodscentscompany.com Other short-chain fatty acids are known for their cheesy, sweaty, and rancid aromas. nih.gov It is therefore likely that (E)-4-methyl-2-hexenoic acid possesses a complex odor profile with cheesy, fruity, and fatty notes.

Table 2: Odor Descriptions of Structurally Related Fatty Acids Determined by GC-O

CompoundOdor DescriptionReference
2-Methyl-2-hexenoic acidFruity, cheesy spectrabase.com
2-Methylhexanoic acidAcidic, oily, fatty, lard, chicken fat, roasted, savory thegoodscentscompany.com
Butanoic acidRancid nih.gov
Pentanoic acidSweaty nih.gov
Hexanoic acidVinegar-like, cheesy, fatty nih.gov

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a powerful technique used to determine the most potent odorants in a sample. nih.govnih.govuliege.be In AEDA, a sample extract is serially diluted, and each dilution is analyzed by GC-O until the odor of a specific compound is no longer detectable. nih.govnih.govuliege.be The highest dilution at which an odorant can be perceived is its flavor dilution (FD) factor. nih.govnih.govuliege.be A higher FD factor indicates a more potent odorant.

This method allows researchers to create an "aromagram," which is a plot of the FD factor versus the retention index, highlighting the key aroma-impact compounds in a complex mixture. nih.gov While a specific FD factor for (E)-4-methyl-2-hexenoic acid has not been reported, AEDA has been successfully applied to identify key odorants in a wide variety of foods, including those containing various fatty acids. nih.gov

Table 3: Representative Flavor Dilution (FD) Factors of Aroma-Active Compounds in Nonfat Dry Milk Determined by AEDA

Compoundlog₃ FD FactorOdor DescriptionReference
2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)6Burnt sugar-like nih.gov
Butanoic acid5Rancid nih.gov
3-(methylthio)propanal (methional)5Boiled potato-like nih.gov
Pentanoic acid4Sweaty nih.gov
Hexanoic acid3Vinegar-like nih.gov
Octanoic acid2Waxy nih.gov

This table provides examples of FD factors for other compounds to illustrate the AEDA technique.

Sample Preparation and Enrichment Methodologies

Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of analytical measurements. For (E)-2-Hexenoic acid, 4-methyl-, both Solid-Phase Extraction (SPE) and solvent extraction are commonly employed techniques to achieve these goals.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For carboxylic acids like (E)-2-Hexenoic acid, 4-methyl-, several types of SPE cartridges can be utilized.

One common approach involves the use of aminopropyl-bonded silica (B1680970) cartridges. aocs.org This method is particularly effective for isolating free fatty acids from lipid extracts. The general procedure includes conditioning the cartridge, loading the sample, washing away non-polar interferences, and finally eluting the desired fatty acids. A key step in the extraction of acidic compounds is the adjustment of the sample's pH. To ensure that (E)-2-Hexenoic acid, 4-methyl- is in its protonated (neutral) form, the sample should be acidified to a pH of approximately 3-4 before loading onto a reversed-phase or certain ion-exchange columns. sigmaaldrich.com This enhances its retention on the sorbent.

In a study on a structurally similar compound, 3-Methyl-2-Hexenoic acid, a solid-phase extraction step was employed after sample hydrolysis. oup.com This highlights the importance of sample pre-treatment before SPE.

The elution of the retained (E)-2-Hexenoic acid, 4-methyl- is typically achieved by using a solvent that disrupts the interaction with the sorbent. For aminopropyl cartridges, a common eluent is a mixture of diethyl ether and an acid, such as formic acid or acetic acid, in a 98:2 (v/v) ratio. aocs.org The acidic component of the eluent ensures that the carboxylic acid remains protonated and is efficiently released from the sorbent.

For more complex matrices, polymeric sorbents such as styrene-divinylbenzene based resins (e.g., Strata-X) can offer alternative selectivity. These materials can retain a broad range of compounds, and the elution is typically performed with a strong organic solvent like methanol (B129727) or acetonitrile, often with the addition of a small percentage of acid to facilitate the release of acidic analytes. nih.gov

Table 1: Illustrative Solid-Phase Extraction (SPE) Protocol for (E)-2-Hexenoic acid, 4-methyl-

StepProcedureSolvents/ReagentsPurpose
Sorbent Selection Aminopropyl-bonded silica or Polymeric (e.g., Strata-X)-Selective retention of carboxylic acids.
Conditioning Pass solvent through the cartridge to activate the sorbent.Methanol followed by deionized water (pH adjusted to 3-4)Prepares the sorbent for sample loading.
Sample Loading Apply the pre-treated and acidified sample to the cartridge.Sample in an appropriate solvent, acidified to pH 3-4.Adsorption of the analyte onto the sorbent.
Washing Wash the cartridge to remove interfering compounds.A non-polar solvent (e.g., hexane) or a weak polar solvent.Removal of matrix interferences.
Elution Elute the analyte of interest from the sorbent.Diethyl ether/formic acid (98:2, v/v) or Methanol with 2% formic acid.Recovery of the purified analyte.

Solvent Extraction and Concentration Techniques

Solvent extraction, particularly liquid-liquid extraction (LLE), is a fundamental and widely used technique for the initial recovery of organic compounds from aqueous matrices. libretexts.org The principle of LLE is based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the efficient extraction of (E)-2-Hexenoic acid, 4-methyl-, it is crucial to control the pH of the aqueous sample. Since it is a carboxylic acid, it exists in an equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The protonated form is significantly more soluble in non-polar organic solvents. Therefore, the aqueous sample should be acidified to a pH of 2-3 to ensure that the acid is predominantly in its undissociated form, thereby maximizing its partitioning into the organic phase. oup.com

A variety of organic solvents can be employed for the extraction. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), and hexane. nih.govnih.gov The selection of the solvent can influence the extraction efficiency and may also introduce background interference in subsequent analyses. For instance, diethyl ether has been noted to sometimes produce acetic acid through oxidation, which could be a consideration if co-analysis of other short-chain fatty acids is intended. nih.gov

The extraction process typically involves vigorously mixing the acidified aqueous sample with the chosen organic solvent in a separatory funnel. csbsju.edu After allowing the layers to separate, the organic layer containing the extracted (E)-2-Hexenoic acid, 4-methyl- is collected. This process may be repeated with fresh solvent to improve the recovery.

Once the extraction is complete, the organic extract is often concentrated to increase the analyte concentration prior to analysis. This is commonly achieved by gentle evaporation of the solvent under a stream of nitrogen or by using a rotary evaporator. oup.com Care must be taken during this step to avoid the loss of the relatively volatile C7 fatty acid.

More advanced and environmentally friendly extraction techniques are also being explored. For example, the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MTHF) has been investigated for the extraction of short-chain fatty acids. mdpi.com Additionally, ultrasound-assisted extraction (UAE) has been shown to enhance the extraction yield of fatty acids from complex matrices like royal jelly. nih.gov

Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Short-Chain Fatty Acids

SolventPolarityDensity (g/mL)Boiling Point (°C)Key Characteristics
Diethyl Ether Low0.71334.6Good solvent for many organic compounds, highly volatile, can form explosive peroxides.
n-Hexane Very Low0.65569Good for extracting non-polar compounds, relatively low toxicity.
Methyl tert-butyl ether (MTBE) Low0.74055.2Less prone to peroxide formation than diethyl ether, good solvent for a range of organic compounds.
2-Methyltetrahydrofuran (2-MTHF) Moderate0.85480Considered a "greener" solvent alternative, derived from renewable resources.

Biological Activities and Mechanistic Studies of 2 Hexenoic Acid, 4 Methyl

Investigation of Physiological Roles in Non-Human Organisms

While direct evidence for the physiological roles of (E)-4-methyl-2-hexenoic acid is not extensively documented, research on closely related compounds suggests its potential involvement in chemical communication and allelopathy in non-human organisms.

One study identified the structurally similar compound, (E)-4-methyl-3-hexenoic acid, in the peel of yuzu (Citrus junos), a citrus fruit. researchgate.net The authors of this study noted that the saturated analog, 4-methylhexanoic acid, has been reported as an insect pheromone. researchgate.net This suggests that (E)-4-methyl-2-hexenoic acid could potentially function as a semiochemical, a chemical substance that carries a message, in various insect species. Pheromones, a class of semiochemicals, are crucial for communication in many insects, mediating behaviors such as mating, aggregation, and alarm signaling.

Furthermore, derivatives of hexenoic acid have been implicated in allelopathy, the chemical inhibition of one organism by another. For instance, the non-protein amino acid (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, isolated from the mushroom Boletus fraternus, has been shown to inhibit the radicle growth of lettuce seedlings. This indicates that methyl-substituted hexenoic acid structures can play a role in the interaction between different species in an ecosystem.

Molecular Mechanisms of Bioactivity

The molecular mechanisms underlying the bioactivity of (E)-4-methyl-2-hexenoic acid are likely to involve interactions with specific cellular receptors and effects on cell membrane properties.

Branched-chain fatty acids (BCFAs), a class to which (E)-4-methyl-2-hexenoic acid belongs, are known to have various biological effects, including potential anticancer activity. nih.gov The mechanisms of action for BCFAs are not fully understood but are thought to involve the modulation of cell membrane fluidity and signaling pathways. The presence of a methyl branch in the fatty acid chain can alter the packing of lipids in the cell membrane, which can, in turn, affect the function of membrane-bound proteins and signaling cascades.

Research on other short-chain fatty acids (SCFAs) provides further clues. SCFAs can act as signaling molecules by activating specific G protein-coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs). These receptors are involved in a variety of physiological processes, including the regulation of metabolism and inflammatory responses. It is plausible that (E)-4-methyl-2-hexenoic acid could also interact with one or more of these receptors to elicit a biological response.

Chemosensory Receptor Interactions and Olfactory Responses

There is strong evidence to suggest that (E)-4-methyl-2-hexenoic acid and its analogs can interact with chemosensory receptors, leading to olfactory responses. This is particularly relevant in the context of insect pheromones and mammalian olfaction.

A key example is the role of a related compound, (E)-3-methyl-2-hexenoic acid, which is a major component of human axillary odor. wikipedia.org This compound and other short-chain fatty acids are recognized by specific olfactory receptors in the nasal epithelium, leading to the perception of odor. The structural similarity between (E)-3-methyl-2-hexenoic acid and (E)-4-methyl-2-hexenoic acid suggests that the latter could also be an odorant that interacts with olfactory receptors.

In insects, the detection of pheromones is mediated by olfactory sensory neurons housed in the antennae. These neurons express specific olfactory receptors that bind to pheromone molecules with high specificity and affinity. The unique shape and chemical properties of a pheromone molecule, determined by its carbon chain length, position and geometry of double bonds, and the presence of functional groups, are critical for its recognition by the corresponding receptor. Therefore, it is highly probable that if (E)-4-methyl-2-hexenoic acid functions as a pheromone, its activity is mediated through specific interactions with an olfactory receptor in the target insect species.

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule like (E)-4-methyl-2-hexenoic acid is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to understand how specific structural features influence the biological function.

Correlation of Stereochemistry with Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, particularly for compounds that interact with chiral receptors like those found in biological systems. For insect pheromones, the stereochemistry is often crucial for activity. Different enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) of a pheromone can elicit vastly different responses, ranging from strong attraction to inhibition or no activity at all.

Influence of Functional Group Modifications on Activity

Modifications to the functional groups of a molecule can significantly impact its biological activity. For (E)-4-methyl-2-hexenoic acid, key structural features include the carboxylic acid group, the (E)-configured double bond, and the methyl branch.

A study on the anticancer activity of branched-chain fatty acids provided insights into the influence of structural modifications. nih.gov The study found that the incorporation of a cis-Δ11 double bond into a saturated branched-chain fatty acid significantly improved its anticancer activity. nih.gov Conversely, increasing the size of the branching group (from methyl to ethyl, propyl, or butyl) adversely affected the activity. nih.gov This suggests that for (E)-4-methyl-2-hexenoic acid, the presence of the double bond is likely important for its bioactivity, and the size of the methyl group at the C4 position is optimal compared to larger alkyl groups.

The carboxylic acid group is also a critical feature. It can participate in hydrogen bonding and ionic interactions, which are often essential for binding to a receptor. Esterification of the carboxylic acid, for example, would likely alter its biological activity by changing its polarity and ability to form these interactions.

Chemical Modifications and Derivatives of 2 Hexenoic Acid, 4 Methyl

Synthesis and Characterization of Esters and Amides

The carboxylic acid functionality of (E)-4-methyl-2-hexenoic acid serves as a prime site for modification, readily undergoing esterification and amidation reactions to yield a diverse range of derivatives.

Standard esterification procedures, such as Fischer esterification involving refluxing the acid with an alcohol in the presence of a strong acid catalyst, can be employed to produce the corresponding esters. For instance, the synthesis of methyl (E)-4-methyl-2-hexenoate and ethyl (E)-4-methyl-2-hexenoate can be achieved through these methods. While specific literature detailing the synthesis of these exact esters is not abundant, general protocols for the esterification of α,β-unsaturated carboxylic acids are well-established. evitachem.comresearchgate.net The characterization of these esters would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the ester functional group and the retention of the (E)-double bond geometry, Infrared (IR) spectroscopy to identify the characteristic C=O stretching frequency of the ester, and mass spectrometry (MS) to determine the molecular weight.

The synthesis of amides from (E)-4-methyl-2-hexenoic acid can be accomplished using various coupling reagents to facilitate the formation of the amide bond between the carboxylic acid and an amine. nih.govorganic-chemistry.orgsci-hub.seresearchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. nih.govnih.gov This method allows for the synthesis of a wide array of amides, including those derived from primary and secondary amines, under mild reaction conditions. nih.govnih.gov The successful formation of these amides would be verified by NMR, IR, and MS analysis.

Derivative TypeGeneral Synthesis MethodKey Reagents
EstersFischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)
AmidesAmide CouplingAmine, Coupling Reagent (e.g., EDC, HATU), Base (e.g., DIPEA)

Exploration of Epoxy Derivatives and Their Reactivity

The presence of a double bond in (E)-4-methyl-2-hexenoic acid opens the door to the synthesis of epoxy derivatives. Epoxidation of the α,β-unsaturated system introduces a reactive three-membered oxirane ring, which can serve as a handle for further chemical transformations.

The epoxidation of α,β-unsaturated esters, particularly those with alkyl substituents, has been a subject of study. nih.govacs.org Nucleophilic epoxidation using reagents like hydrogen peroxide under basic conditions is a common method for introducing an epoxide ring across the double bond of electron-deficient alkenes. youtube.com For esters of (E)-4-methyl-2-hexenoic acid, this would lead to the formation of the corresponding 2,3-epoxy-4-methylhexanoates. The stereoselectivity of such epoxidations can be influenced by the presence of nearby functional groups and the reaction conditions employed. nih.govacs.org Asymmetric epoxidation methodologies using chiral catalysts have also been developed for α,β-unsaturated esters, offering the potential for enantioselective synthesis of the epoxy derivatives. organic-chemistry.org

The reactivity of these epoxy derivatives is characterized by the ring-opening reactions of the strained oxirane ring. nih.govresearchgate.net Under both acidic and basic conditions, the epoxide can be opened by various nucleophiles, leading to the formation of diols, amino alcohols, and other functionalized products. The regioselectivity of the ring-opening is influenced by the electronic and steric factors of the substrate and the nature of the nucleophile. For instance, in base-catalyzed ring-opening, the nucleophile typically attacks the less substituted carbon of the epoxide, whereas in acid-catalyzed reactions, the regioselectivity can be more complex.

Conjugation with Biological Molecules

The conjugation of fatty acids with biological molecules, such as amino acids, is a known biological process and a synthetic strategy to create novel bioactive compounds. nih.govmdpi.comnih.govdiva-portal.org The formation of N-acyl amino acids from branched-chain fatty acids can lead to molecules with interesting biological activities. nih.gov

A notable example from human biology is the identification of (E)-3-methyl-2-hexenoic acid conjugated with glutamine (3M2H-Gln) in human sweat, where it serves as a precursor to the volatile odorous fatty acid. wikipedia.org This biological precedent suggests that (E)-4-methyl-2-hexenoic acid could also be a substrate for similar enzymatic conjugation processes.

Chemically, the synthesis of amino acid conjugates of (E)-4-methyl-2-hexenoic acid can be achieved through standard peptide coupling methods. researchgate.net The carboxylic acid would be activated using coupling reagents, as described for amide synthesis, and then reacted with the amino group of an amino acid ester. Subsequent hydrolysis of the ester group would yield the desired N-((E)-4-methyl-2-hexenoyl) amino acid. The characterization of such conjugates would involve detailed NMR and mass spectrometry analysis to confirm the structure and stereochemistry.

Conjugate TypeGeneral Synthesis MethodKey Moieties
Amino Acid ConjugatesPeptide Coupling(E)-4-methyl-2-hexenoic acid, Amino Acid Ester

Development of Branched Fatty Acid Analogues

The development of analogues of (E)-4-methyl-2-hexenoic acid with modified branching patterns is an area of interest for structure-activity relationship studies. The synthesis of branched-chain fatty acids can be a complex undertaking, often involving multi-step sequences. nih.govnih.gov

One approach to creating analogues could involve the catalytic hydrogenation of the double bond in (E)-4-methyl-2-hexenoic acid or its esters to produce 4-methylhexanoic acid derivatives. aidic.itifmo.ruresearchgate.netrsc.orgmdpi.com This saturated branched-chain fatty acid could then serve as a starting point for further modifications.

Ecological and Environmental Considerations of 2 Hexenoic Acid, 4 Methyl

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of (E)-4-methyl-2-hexenoic acid are influenced by both biotic and abiotic factors. Its fate is determined by its chemical structure: a six-carbon chain with a methyl branch and a double bond.

Biodegradation: Volatile fatty acids (VFAs) are generally considered readily biodegradable in various environments. In soil, indigenous microorganisms can degrade VFAs, although a lag phase may occur, especially in compacted soils or at high initial concentrations. nih.gov The half-life of VFAs in soil can be short, ranging from 0.75 to 5 days once degradation begins. nih.gov The degradation of unsaturated long-chain fatty acids has been observed in anaerobic conditions, often involving saturation of the double bond followed by β-oxidation. nih.gov However, some microbial consortia have shown a limited capacity to degrade unsaturated fatty acids compared to their saturated counterparts. nih.gov Branched-chain fatty acids can also be degraded, though the branching can sometimes hinder the process. nih.gov For instance, some anaerobic enrichment cultures have been shown to not degrade branched-chain organic acids like isobutyrate and isovalerate. nih.gov

Abiotic Degradation: Abiotic degradation pathways, such as photodegradation, may also contribute to the breakdown of (E)-4-methyl-2-hexenoic acid, particularly in aquatic environments. Unsaturated carboxylic acids can undergo photodegradation in water, a process that can be influenced by the presence of photosensitizers like iron oxides. researchgate.netnih.gov The double bond in the molecule is susceptible to attack by hydroxyl radicals, which can be generated photochemically. libretexts.org In the atmosphere, as a VOC, it would be expected to react with photochemically produced hydroxyl radicals, leading to its degradation.

Predicted Degradation Products: Based on known metabolic pathways for fatty acids, the degradation of (E)-4-methyl-2-hexenoic acid would likely proceed through β-oxidation, where two-carbon units are sequentially removed. This would result in the formation of smaller carboxylic acids. The methyl branch might require specific enzymatic pathways for its removal or could result in the formation of branched-chain intermediates.

Table 1: Predicted Environmental Fate and Degradation of (E)-4-methyl-2-hexenoic acid

ProcessDescriptionInfluencing FactorsPotential Products
Biodegradation (Aerobic)Microbial breakdown, likely via β-oxidation.Microbial population, oxygen availability, temperature, pH.Carbon dioxide, water, smaller fatty acids.
Biodegradation (Anaerobic)Breakdown in the absence of oxygen, potentially involving initial saturation of the double bond.Redox potential, presence of specific microbial consortia (e.g., syntrophic bacteria and methanogens).Methane (B114726), carbon dioxide, shorter-chain fatty acids.
PhotodegradationBreakdown by sunlight, particularly in surface waters and the atmosphere.Light intensity, presence of photosensitizers (e.g., dissolved organic matter, iron species).Smaller organic acids, aldehydes, and ketones.

Interactions with Environmental Microorganisms

The interactions of (E)-4-methyl-2-hexenoic acid with environmental microorganisms are likely multifaceted, with the compound serving as both a potential carbon source and a signaling molecule that can alter microbial community structure.

Volatile fatty acids are known to be utilized by a diverse range of microorganisms. nih.govmdpi.commdpi.com The purple non-sulfur bacterium Rhodospirillum rubrum, for instance, can assimilate various VFAs as carbon sources. nih.govmdpi.comnih.gov In soil, the addition of VFAs during processes like anaerobic soil disinfestation leads to a transient increase in their concentration, which can suppress certain plant pathogens while being readily metabolized by other aerobic microbes. frontiersin.org

Branched-chain fatty acids are integral components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stresses such as temperature changes. frontiersin.org Some bacteria, like Bacteroides ruminicola and Megasphaera elsdenii, can produce branched-chain volatile fatty acids from the breakdown of branched-chain amino acids. nih.gov The presence of (E)-4-methyl-2-hexenoic acid in the environment could therefore select for or be utilized by microorganisms that can incorporate it into their cellular lipids or use it as an energy source.

High concentrations of VFAs can also have inhibitory or selective effects on microbial communities. In anaerobic digesters, the accumulation of VFAs can lead to a drop in pH and inhibit methanogenesis. nih.govmdpi.com Similarly, in soil, high concentrations of VFAs can create acidic conditions that are detrimental to some microorganisms while favoring others. frontiersin.org The effect of (E)-4-methyl-2-hexenoic acid on specific microbial populations would depend on its concentration and the composition of the native microbial community.

Table 2: Potential Interactions of (E)-4-methyl-2-hexenoic acid with Environmental Microorganisms

Type of InteractionDescriptionAffected Microorganisms (Examples)Potential Outcome
Carbon SourceUtilized as a source of carbon and energy for growth.Heterotrophic bacteria and fungi.Degradation of the compound, microbial biomass production.
Membrane ComponentIncorporation into microbial cell membranes.Bacteria requiring branched-chain fatty acids for membrane fluidity.Adaptation to environmental conditions (e.g., temperature).
Signaling MoleculeMay influence microbial gene expression and behavior (e.g., quorum sensing).Various soil and aquatic bacteria.Alteration of microbial community structure and function.
Inhibitory AgentAt high concentrations, can lower pH and exert toxic effects.Pathogens, methanogens, and other sensitive microorganisms.Suppression of specific microbial populations.

Role in Ecosystems and Biogeochemical Cycles

As a volatile organic compound, (E)-4-methyl-2-hexenoic acid has the potential to act as a semiochemical, mediating interactions between organisms. The related compound, hexanoic acid, has been shown to be a potent inducer of plant defense responses against pathogens. nih.govnih.govnih.govfrontiersin.org When applied to plants, hexanoic acid can prime the jasmonic acid and salicylic (B10762653) acid pathways, leading to enhanced resistance. nih.gov Given its structural similarity, (E)-4-methyl-2-hexenoic acid may also function as a signaling molecule in plant-pathogen or plant-herbivore interactions.

Volatile fatty acids, as a group, play a significant role in the carbon cycle. They are key intermediates in the anaerobic decomposition of complex organic matter, linking the initial breakdown of polymers to the final production of methane and carbon dioxide. frontiersin.orgnih.gov The production and consumption of VFAs by microbial communities in environments like sediments, waterlogged soils, and anaerobic digesters are therefore crucial steps in the cycling of carbon.

The presence of (E)-4-methyl-2-hexenoic acid in certain foods and its production by some microorganisms suggest it can be a component of the volatile profiles of various ecosystems. proquest.com For example, volatile branched-chain fatty acids are known to contribute to the characteristic flavors of certain cheeses and meats. proquest.com While the specific contribution of (E)-4-methyl-2-hexenoic acid to ecosystem-level processes is not well-documented, its properties as a VFA and a potential semiochemical suggest it is an active participant in localized ecological interactions and biogeochemical cycling.

Table 3: Potential Roles of (E)-4-methyl-2-hexenoic acid in Ecosystems and Biogeochemical Cycles

Ecological RoleMechanismPotential Impact
SemiochemicalActs as a chemical signal between organisms.Mediating plant defense, influencing insect behavior, and structuring microbial communities.
Intermediate in Carbon CyclingServes as a link in the anaerobic food web.Facilitating the breakdown of organic matter and the production of methane and carbon dioxide.
Component of Volatile ProfilesContributes to the chemical signature of an environment or organism.Influencing flavor profiles and potentially serving as a biomarker for certain biological processes.

Research Applications and Perspectives of E 2 Hexenoic Acid, 4 Methyl

Utilization as a Synthetic Intermediate in Organic Synthesis

The unique structural features of (E)-4-methyl-2-hexenoic acid make it a valuable intermediate in organic synthesis. The carboxylic acid functional group and the double bond are primary sites for a variety of chemical transformations.

Common synthetic routes to produce (E)-4-methyl-2-hexenoic acid itself include the Doebner modification of the Knoevenagel condensation, reacting 2-methylbutanal with malonic acid in the presence of a base like pyridine (B92270). evitachem.com Another approach is the aldol (B89426) condensation of appropriate aldehydes or ketones, followed by a dehydration step to form the unsaturated acid. evitachem.com

Once synthesized, the compound can undergo several types of reactions:

Esterification: It readily reacts with alcohols to form esters. evitachem.com These esters are significant in their own right, particularly in the flavor and fragrance industry.

Hydrogenation: The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated fatty acid, 4-methylhexanoic acid. evitachem.com This allows for the creation of derivatives with different physical and chemical properties.

Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of aldehydes or ketones depending on the reaction conditions. evitachem.com

Addition Reactions: The double bond can participate in various addition reactions, allowing for the introduction of new functional groups.

Amidation: The carboxylic acid group can be converted to an amide, for instance, through reaction with an amine.

A practical example of its use as an intermediate is in the multi-step synthesis of complex molecules. For instance, a structurally related isomer has been utilized in the synthesis of a pyridine analogue of mycophenolic acid, a potent immunosuppressant, demonstrating the utility of this class of compounds in constructing pharmacologically relevant scaffolds. tandfonline.com

Applications in Flavors and Fragrances (General Class of Compounds)

Unsaturated carboxylic acids and their esters are a known class of compounds used in the flavor and fragrance industry. europa.eu While there is some conflicting information regarding the direct use of (E)-4-methyl-2-hexenoic acid itself as a flavoring or fragrance agent, its general class and derivatives are noted for their sensory properties. evitachem.comthegoodscentscompany.com For example, the related compound 2-methyl-2-hexenoic acid is used in sour, cheesy, and fruity fragrances. thegoodscentscompany.com

(E)-4-methyl-2-hexenoic acid is a naturally occurring volatile compound. evitachem.com It has been identified as a trace component in the aroma profile of fruits, such as overripe strawberries (Fragaria spp.). evitachem.com It also functions as a semiochemical in microbial communities, contributing to the earthy or musty odors characteristic of certain Actinomycetes. evitachem.com This natural occurrence is often the basis for exploring a compound's potential in flavor and fragrance applications.

The sensory properties of these compounds are closely linked to their chemical structure. The chain length, the presence and position of double bonds, and the existence of branching all influence the resulting odor and flavor profile. europa.eu Esterification of these acids with various alcohols, such as ethanol (B145695) or methanol (B129727), is a common strategy to modify and enhance their aromatic character, often shifting the profile towards more fruity and sweet notes. europa.eu For example, methyl hexanoate (B1226103) and methyl 2-hexenoate are recognized fragrance and flavor agents. europa.euthegoodscentscompany.com

Role in Materials Science (e.g., polymer precursors for derivatives)

There is growing interest in using bio-based resources, such as unsaturated fatty acids, as renewable feedstocks for the synthesis of polymers. mdpi.com (E)-4-methyl-2-hexenoic acid, with its alkene and carboxylic acid functionalities, represents a potential building block for creating novel polymers.

The core strategy involves converting the monofunctional acid into a bifunctional monomer suitable for polymerization. This can be achieved through chemical modifications. For example, hydroformylation can introduce an aldehyde group, which can then be further converted into a hydroxyl or an amine group. mdpi.com This would result in bifunctional molecules, such as amino acids or hydroxy acids, that can serve as monomers for the production of polyamides or polyesters, respectively. mdpi.com

This approach offers a sustainable alternative to traditional petroleum-based monomers like adipic acid, which is a key component in the production of nylon-6,6. mdpi.comwikipedia.org By utilizing unsaturated acids from natural sources, it is possible to develop a platform of monomers that can lead to a diverse range of polymers with potentially new and valuable properties. mdpi.com The branched structure of (E)-4-methyl-2-hexenoic acid could impart unique characteristics, such as altered crystallinity, solubility, and mechanical properties, to the resulting polymers compared to those derived from linear fatty acids.

Development of Analytical Standards and Reference Materials

The development of pure analytical standards and reference materials for (E)-4-methyl-2-hexenoic acid is crucial for its accurate detection and quantification in various scientific contexts. High-purity standards are essential for validating analytical methods and ensuring the reliability of experimental results.

These standards are required in several areas:

Environmental Science: To monitor its presence as a microbial volatile organic compound (MVOC), which can be an indicator of microbial growth and activity in different environments. evitachem.com

Quality Control: For industries that might use this compound or its derivatives in commercial products, reference materials are necessary for quality assurance and to ensure product consistency.

Metabolomics: In biological research, standards are needed to identify and quantify the compound in complex biological samples, which can provide insights into metabolic pathways. dovepress.com

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of such volatile and semi-volatile compounds. evitachem.comdovepress.com The availability of a certified reference material for (E)-4-methyl-2-hexenoic acid allows for precise calibration and identification, preventing misidentification with other isomers or related compounds.

Conclusion and Future Research Directions

Summary of Current Research Understanding

(E)-4-methyl-2-hexenoic acid is a branched-chain unsaturated fatty acid. The current body of scientific knowledge on this specific isomer is limited, with much of the available research focusing on its isomers, such as (E)-3-methyl-2-hexenoic acid and (E)-4-methyl-3-hexenoic acid, or on branched-chain fatty acids (BCFAs) in general.

The biosynthesis of BCFAs, in general, is understood to originate from branched-chain amino acids like leucine, isoleucine, and valine. researchgate.netwikipedia.org These amino acids are converted to their corresponding α-keto acids, which then serve as primers for fatty acid synthesis, leading to the formation of branched-chain fatty acids. nih.govnih.gov However, the specific enzymatic pathway and precursors leading to (E)-4-methyl-2-hexenoic acid have not been definitively elucidated in published research.

In terms of applications, while BCFAs as a class are utilized in various industries, including for the production of lubricants and cosmetics due to their favorable properties like oxidative stability and low melting points, specific industrial uses for (E)-4-methyl-2-hexenoic acid are not well-documented in peer-reviewed literature. researchgate.netthegoodscentscompany.com There are mentions of its use as a flavoring agent and in the fragrance industry, which aligns with its described odor profile. oup.com

Identification of Knowledge Gaps and Unexplored Areas

The current research landscape for (E)-4-methyl-2-hexenoic acid is characterized by significant knowledge gaps. A primary area requiring further investigation is its biosynthesis. While the general pathway for BCFAs provides a hypothetical framework, the specific enzymes, genetic regulation, and precursor molecules involved in the production of this particular isomer in different organisms remain unknown.

The ecological role of (E)-4-methyl-2-hexenoic acid is another largely unexplored frontier. Its presence in microorganisms and plants suggests it may function as a semiochemical, a signaling molecule that mediates interactions between organisms. researchgate.netnih.gov For instance, it could be involved in plant-insect interactions, either as an attractant or a deterrent, or it could play a role in microbial communication. However, dedicated studies to confirm these potential ecological functions are lacking.

Furthermore, the full extent of its biological activity in humans and other mammals is not well understood. While related compounds like (E)-3-methyl-2-hexenoic acid are known components of human sweat and contribute to body odor, the specific physiological role, if any, of (E)-4-methyl-2-hexenoic acid has not been thoroughly investigated. wikipedia.orgwikipedia.org

From an application perspective, while there are general statements about its use in the flavor and fragrance industry, detailed studies on its sensory properties, stability in different food and cosmetic matrices, and potential for broader industrial applications are needed.

A summary of the key knowledge gaps is presented in the table below.

Area of Research Identified Knowledge Gaps
Biosynthesis The specific enzymatic pathway, including the identity of the enzymes and precursor molecules, for the synthesis of (E)-4-methyl-2-hexenoic acid in various organisms is not known. The genetic regulation of its production is also uncharacterized.
Chemical Ecology The precise role of (E)-4-methyl-2-hexenoic acid as a semiochemical in mediating interactions between plants, insects, and microorganisms is yet to be determined through focused research.
Biological Activity There is a lack of in-depth studies on the physiological effects of (E)-4-methyl-2-hexenoic acid in mammals, including its potential contribution to body odor and other biological processes.
Industrial Applications Detailed, peer-reviewed data on the specific applications of (E)-4-methyl-2-hexenoic acid in the flavor, fragrance, and other industries, including its performance and stability, are not readily available.
Analytical Chemistry While methods for analyzing short-chain fatty acids exist, specific and validated methods for the routine quantification and isomeric separation of (E)-4-methyl-2-hexenoic acid from complex matrices may not be widely established. nih.gov

Prognosis for Future Research on (E)-4-methyl-2-hexenoic acid

The future of research on (E)-4-methyl-2-hexenoic acid is likely to be driven by advancements in analytical technologies and a growing interest in the roles of specialized metabolites in biological systems. The development of more sensitive and high-throughput analytical techniques, such as advanced mass spectrometry and nuclear magnetic resonance spectroscopy, will be crucial for detecting and quantifying this compound in complex biological samples and for elucidating its structure and biosynthetic pathway. nih.gov

Metabolomics and genomics studies of organisms known to produce (E)-4-methyl-2-hexenoic acid, such as certain bacteria and plants, could lead to the identification of the genes and enzymes responsible for its synthesis. This would open up possibilities for metabolic engineering to produce this and other valuable branched-chain fatty acids.

Furthermore, as the importance of the microbiome in health and disease becomes more apparent, there may be increased interest in understanding the role of microbial-derived volatile fatty acids, including (E)-4-methyl-2-hexenoic acid, in host-microbe interactions and their impact on human health. nih.govresearchgate.net

Interdisciplinary Research Opportunities

The study of (E)-4-methyl-2-hexenoic acid presents several opportunities for interdisciplinary research, combining expertise from chemistry, biology, ecology, and food science.

Chemical Ecology and Agricultural Science: Collaboration between chemists and ecologists could unravel the role of this compound in mediating interactions between plants, pests, and beneficial insects. plantprotection.plplantprotection.pl This knowledge could potentially be harnessed for the development of novel and sustainable pest management strategies.

Food Science and Microbiology: Research at the intersection of food science and microbiology could explore the contribution of (E)-4-methyl-2-hexenoic acid to the flavor and aroma of fermented foods and beverages. Understanding its formation by microorganisms could lead to improved starter cultures and fermentation processes for creating desirable flavor profiles. nih.gov

Biotechnology and Synthetic Biology: The elucidation of the biosynthetic pathway for (E)-4-methyl-2-hexenoic acid would create opportunities for biotechnologists and synthetic biologists to engineer microorganisms for the sustainable production of this and other specialty chemicals. nih.govmdpi.com

Human Health and Microbiome Research: Medical researchers and microbiologists could investigate the presence and potential physiological effects of this compound in the human microbiome, contributing to a better understanding of the complex chemical communication between our bodies and our microbial inhabitants. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-methyl-(E)-2-hexenoic acid, and how do reaction conditions influence isomer selectivity?

  • Methodological Answer : Catalytic hydrogenation of precursors like sorbic acid using pyrazolyl metal complexes (e.g., Pd(II) or Ni(II)) is a common route. The reaction proceeds via intermediates such as 4-hexenoic acid and 2-hexenoic acid. Selectivity depends on steric hindrance: the less hindered C=C bond in 4-hexenoic acid is preferentially reduced over the more hindered 2-hexenoic acid . Time-dependent ¹H NMR studies (e.g., Fig. SI-6 in ) are critical for tracking intermediate conversion and optimizing reaction conditions.

Q. How can Total Correlation Spectroscopy (TOCSY) differentiate 4-methyl-(E)-2-hexenoic acid from its isomers?

  • Methodological Answer : TOCSY NMR provides spin-system correlations, resolving structural differences between isomers. For example, coupling patterns in the alkene region (δ 5–6 ppm) and methyl group splitting (δ 1–2 ppm) distinguish (E)- and (Z)-configurations. Pulsed-field gradients and phase cycling enhance spectral resolution, as demonstrated in benchtop NMR systems .

Q. What biological systems produce 4-methyl-(E)-2-hexenoic acid, and what is its ecological role?

  • Methodological Answer : The compound is detected in insect secretions (e.g., L. spurcus nymphs) and plant volatiles (e.g., Cyclocarya paliurus tea). Solid-phase microextraction (SPME) coupled with GC-MS is used to profile volatile organic compounds (VOCs) in biological matrices. In fruit flies (Ceratitis capitata), it contributes to pheromone blends influencing mating behavior .

Advanced Research Questions

Q. Why does catalytic hydrogenation of 4-methyl-(E)-2-hexenoic acid exhibit incomplete saturation under prolonged reaction times?

  • Methodological Answer : Kinetic studies using Pd(II) catalysts (e.g., complex 2 in ) reveal that steric hindrance at the β-methyl group slows hydrogenation. After 12–24 hours, residual 2-hexenoic acid (13–14%) persists despite full substrate conversion. Computational modeling of transition-state geometries (e.g., DFT) can quantify steric effects and guide catalyst design .

Q. How do discrepancies arise in reported cytotoxicity data for 4-methyl-(E)-2-hexenoic acid, and how can they be resolved?

  • Methodological Answer : Variations in IC₅₀ values (e.g., 3.10 µM in ) may stem from differences in cell lines (e.g., MCF-7 vs. other breast cancer models) or purity of isolated compounds. Rigorous validation via ¹H/¹³C NMR, HR-TOF MS, and dose-response curves (MTT assays) is essential. Replicating studies with standardized protocols (e.g., ISO 10993-5) minimizes experimental noise .

Q. What role does stereochemistry play in the bioactivity of 4-methyl-(E)-2-hexenoic acid derivatives?

  • Methodological Answer : (E)-configuration enhances interaction with biological targets due to planar geometry. For example, (E)-3-methyl-2-hexenoic acid derivatives show higher receptor-binding affinity than (Z)-isomers. Chiral HPLC or circular dichroism (CD) spectroscopy validates stereochemical integrity during synthesis .

Q. How can machine learning models predict physicochemical properties of 4-methyl-(E)-2-hexenoic acid with limited experimental data?

  • Methodological Answer : Quantum-chemical descriptors (e.g., HOMO-LUMO gaps, dipole moments) derived from density functional theory (DFT) serve as input features for machine learning algorithms. Transfer learning from larger datasets of analogous α,β-unsaturated acids improves prediction accuracy for solubility, pKa, and logP .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of 4-methyl-(E)-2-hexenoic acid in acidic environments: How to reconcile these findings?

  • Methodological Answer : Stability assays under controlled pH (e.g., 1–7) with LC-MS monitoring reveal degradation pathways. Contradictions may arise from impurities (e.g., residual catalysts) accelerating decomposition. Accelerated stability testing (ICH Q1A guidelines) under varying temperatures and humidity clarifies degradation kinetics .

Q. Why do some studies report 4-methyl-(E)-2-hexenoic acid as a pheromone, while others classify it as a defensive compound?

  • Methodological Answer : Context-dependent bioassays (e.g., Y-tube olfactometry for insects vs. predator-deterrence trials) clarify its dual role. In L. spurcus, nymph-specific secretion suggests defense, while adult-specific blends in Ceratitis capitata imply mating signaling. Metabolomic profiling across life stages resolves functional ambiguity .

Tables for Key Findings

Property Method Key Data Source
Hydrogenation Intermediates ¹H NMR (400 MHz, D₂O)82% hexanoic acid, 13% 2-hexenoic acid (24 h)
Cytotoxicity (IC₅₀) MTT assay (MCF-7 cells)3.10 µM
Volatile Emission SPME-GC-MS (C. capitata)60–85% abundance in male pheromones

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.